molecular formula C13H25ClN2O2 B2636684 tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride CAS No. 2408946-80-3

tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride

Cat. No.: B2636684
CAS No.: 2408946-80-3
M. Wt: 276.81
InChI Key: BVKTYNMCBFWDRP-XTBNCEIVSA-N
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Description

tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a chiral bicyclic compound with a molecular formula of C₁₃H₂₄ClN₃O₂ (including the tert-butyl group and hydrochloride salt). Its structure features a rigid 6-azabicyclo[3.2.1]octane core, an aminomethyl substituent at the 5R position, and a tert-butyl carbamate protecting group. The hydrochloride salt enhances solubility, making it suitable for synthetic applications in medicinal chemistry. The compound is cataloged under MDL: EN300-754149 and CAS: EN300-754149, with a molecular weight of 272.54 g/mol .

This compound is primarily used as a building block for pharmaceutical intermediates, leveraging its bicyclic framework to impose conformational restrictions on drug candidates. The aminomethyl group provides a reactive site for further derivatization, while the tert-butyl carbamate acts as a temporary protective group for the amine functionality during synthesis.

Properties

IUPAC Name

tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(15,7-10)9-14;/h10H,4-9,14H2,1-3H3;1H/t10?,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKTYNMCBFWDRP-XTBNCEIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CCC[C@@]1(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride involves several steps. The process typically starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl group and the aminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with a bicyclic structure similar to tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exhibit promising analgesic and anti-inflammatory effects. For instance, studies on azabicyclo compounds have shown their potential in inhibiting the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .

Synthesis of Novel Compounds

Building Block for Drug Development

The compound serves as a versatile building block in the synthesis of various derivatives aimed at enhancing pharmacological profiles. Its ability to undergo further reactions allows chemists to modify its structure to improve efficacy and reduce side effects in drug candidates .

Neuropharmacology

Potential in Neurological Disorders

Given its structural similarity to neurotransmitter analogs, there is ongoing research into its potential applications in treating neurological disorders. The bicyclic nature may allow it to interact effectively with neurotransmitter receptors, potentially leading to advancements in therapies for conditions such as anxiety and depression .

Organic Synthesis

Catalytic Applications

The compound can be employed as a catalyst or reagent in organic synthesis processes, particularly in the formation of complex molecules due to its unique structural attributes. Its reactivity can facilitate various chemical transformations, making it valuable in synthetic organic chemistry .

Case Study 1: Inhibition of NAAA Activity

In a study investigating the inhibition of NAAA by azabicyclo compounds, it was found that certain derivatives showed significant potency in preserving PEA levels, thus enhancing their anti-inflammatory effects. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups present in bicyclic structures similar to tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate for achieving desired biological activity .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing novel derivatives from tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate has shown that modifications can lead to compounds with enhanced solubility and bioavailability, crucial for effective drug development .

Mechanism of Action

The mechanism of action of tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS/Identifier Price (USD)
tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate HCl C₁₃H₂₄ClN₃O₂ 272.54 Aminomethyl, tert-butyl carbamate EN300-754149 Not reported
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride C₈H₁₂ClNO₂ 189.45 (calculated) Carboxylic acid sc-334371 $1,200/250 mg
tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride C₁₂H₂₁ClN₂O₂ 276.77 (calculated) tert-butyl carbamate Not reported Market-dependent
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride C₁₂H₂₁ClN₂O₂ 276.77 Diazaspiro core, tert-butyl carbamate Not reported Not reported

Key Differences and Implications

The carboxylic acid derivative () lacks the aminomethyl group, limiting its utility in reactions requiring nucleophilic amine coupling .

Substituent Effects: The tert-butyl carbamate group in the target compound and ’s analogue serves as a protective group for amines, contrasting with the unprotected carboxylic acid in , which may require activation for further reactions. The aminomethyl group in the target compound offers a primary amine for conjugation, a feature absent in other analogues.

Molecular Weight and Solubility :

  • The higher molecular weight of the target compound (272.54 g/mol) compared to the carboxylic acid derivative (189.45 g/mol) reflects the tert-butyl group’s contribution to hydrophobicity. The hydrochloride salt in both compounds improves aqueous solubility.

Applications :

  • The carboxylic acid variant () is priced at $1,200/250 mg , indicating its niche use in high-value research, possibly as a chiral building block .
  • Compounds like the diazaspiro derivative () are explored for their sp3-rich frameworks in fragment-based drug discovery .

Research and Commercial Relevance

  • Azabicyclo scaffolds are prized for mimicking peptide turn structures and enhancing metabolic stability .
  • tert-butyl carbamates are widely used in solid-phase peptide synthesis and protease inhibitor design .

Suppliers like Enamine Ltd, Santa Cruz Biotechnology, and ECHEMI highlight the commercial demand for such specialized building blocks, particularly in academic and industrial drug discovery pipelines .

Biological Activity

tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride, commonly referred to as a bicyclic compound, is notable for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which contributes to its interaction with various biological targets.

  • CAS Number : 1933765-85-5
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol

Research indicates that compounds similar to tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane derivatives may interact with neurotransmitter systems, particularly the serotonin (5-HT) system. They are proposed to act as reuptake inhibitors or partial agonists at serotonin receptors, which can influence mood and anxiety levels.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its analogs and related structures. The following table summarizes key findings regarding the biological activities associated with these compounds:

Compound Biological Activity Reference
tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octanePotential serotonin receptor modulation
Bicyclic analogsEffective replacements in CCR5 antagonism
Aryl-8-azabicyclo[3.2.1]octanesAntidepressant effects via serotonergic pathways

Case Studies

  • Serotonin Receptor Modulation : A study evaluated the efficacy of various bicyclic compounds, including those related to tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane, in modulating serotonin receptors. Results indicated a significant interaction with the 5-HT transporter, suggesting potential applications in treating depression and anxiety disorders .
  • CCR5 Antagonism : Another investigation focused on the replacement of 3-amino-8-azabicyclo[3.2.1]octane with bicyclic 5-amino derivatives in CCR5 antagonists, demonstrating improved binding affinities and biological activity against viral infections .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of azabicyclic compounds:

  • Structural Insights : The presence of an aminomethyl group at the 5-position significantly influences receptor affinity and selectivity.
  • Pharmacological Potential : Compounds exhibiting partial agonist activity at serotonin receptors have shown promise in preclinical models for treating mood disorders.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or LC-MS to isolate intermediates.
  • Optimize Boc-deprotection conditions (e.g., TFA in DCM) to avoid racemization .

How should researchers handle and store this compound to ensure safety and stability?

Basic Research Question
Handling :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy (H319/H335) .
  • Avoid ignition sources (flammability hazard: H220) .

Q. Storage :

  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C (P403) .
  • Separate from oxidizing agents to prevent decomposition (P210) .

Q. Emergency Protocols :

  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

What analytical techniques confirm the structural integrity of this compound?

Basic Research Question
Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify amine protonation and bicyclic backbone. Compare shifts to computational predictions (e.g., DFT) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ = Calculated m/z).
  • IR Spectroscopy : Confirm carbonyl (Boc) and ammonium (N–H) stretches .

Validation : Cross-reference with synthetic intermediates to resolve ambiguities (e.g., NOESY for spatial assignments) .

How can researchers resolve conflicting stereochemical data in NMR analysis?

Advanced Research Question
Strategies :

  • Variable Temperature (VT) NMR : Reduces signal broadening caused by dynamic effects (e.g., amine proton exchange) .
  • Chiral Derivatization : Use of Mosher’s acid to assign absolute configuration via ¹H NMR .
  • X-ray Crystallography : Definitive confirmation of stereochemistry, though requires high-purity crystals .

Case Study : For azabicyclo compounds, coupling constants (J values) in NOESY/ROESY correlate with ring conformation and substituent orientation .

How can synthesis yield be optimized for the azabicyclo ring formation?

Advanced Research Question
Design of Experiments (DoE) Approach :

  • Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response Surface Modeling : Identify interactions between variables (e.g., higher temperatures accelerate cyclization but may promote side reactions).

Q. Example Optimization Table :

FactorRange TestedOptimal ConditionYield Improvement
Temperature25–80°C50°C30%
Catalyst (Pd/C)1–10 mol%5 mol%20%
SolventTHF vs. DCMTHF15%

Reference : Flow-chemistry systems (e.g., microreactors) enhance reproducibility and heat transfer .

How does the compound’s stability vary under acidic vs. basic conditions?

Advanced Research Question
Stability Studies :

  • pH-Dependent Degradation : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC for:
    • Acidic Conditions : Hydrolysis of the Boc group (t½ < 24h at pH 1) .
    • Basic Conditions : Deamination or ring-opening (t½ < 48h at pH 13).

Q. Mitigation Strategies :

  • Use stabilizing excipients (e.g., cyclodextrins) for in vitro assays requiring neutral pH .

What are the key differences in reactivity between this compound and its 2-azabicyclo analogs?

Advanced Research Question
Comparative Analysis :

  • Ring Strain : The 6-azabicyclo[3.2.1]octane system exhibits higher strain than 2-azabicyclo[2.2.1]heptanes, affecting nucleophilicity at the amine .
  • Steric Effects : The (5R)-aminomethyl group hinders electrophilic substitution at the bridgehead nitrogen.

Q. Reactivity Data :

Analog StructurepKa (NH)Reaction Rate with MeI
6-azabicyclo[3.2.1]octane8.20.15 mM⁻¹s⁻¹
2-azabicyclo[2.2.1]heptane7.80.45 mM⁻¹s⁻¹

Implications : Select milder alkylation conditions (e.g., K₂CO₃ in acetone) to avoid decomposition .

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